



# Application Notes & Protocols: Formulation of Poloxamer-Based Nanoparticles for Gene Delivery

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#### Introduction

Poloxamers, also known as Pluronics®, are synthetic triblock copolymers composed of a central hydrophobic polyoxypropylene (PPO) block and two flanking hydrophilic polyoxyethylene (PEO) blocks.[1][2][3] This amphiphilic nature allows them to self-assemble into micelles in aqueous solutions above a critical micelle concentration (CMC) and temperature.[1][4] These micelles possess a hydrophobic PPO core capable of encapsulating genetic material, and a hydrophilic PEO corona that provides steric stabilization, preventing opsonization and clearance by the mononuclear phagocyte system.[3] Poloxamers are valued in drug and gene delivery for their low toxicity, biocompatibility, and ability to form thermosensitive hydrogels.[2][4][5][6] This document provides detailed protocols for the formulation, characterization, and in vitro application of poloxamer-based nanoparticles for gene delivery.

## Formulation of Poloxamer-Gene Nanoparticles

There are several methods to formulate poloxamer-based nanoparticles for encapsulating genetic material like plasmid DNA (pDNA) or mRNA. The choice of method depends on the specific poloxamer and the nature of the genetic cargo.

## **Direct Solubilization & Self-Assembly Method**

## Methodological & Application





This is the most straightforward method, relying on the spontaneous self-assembly of poloxamer micelles in an aqueous environment to encapsulate the genetic material. Often, a cationic agent is required to facilitate the condensation of negatively charged DNA and its interaction with the poloxamer.

#### Protocol 1.1: Formulation via Self-Assembly with a Cationic Surfactant

This protocol is adapted from a method using a cationic surfactant, benzalkonium chloride (BAK), to mediate the interaction between the plasmid DNA and the poloxamer.[7][8]

#### Materials:

- Poloxamer (e.g., CRL1005, Poloxamer 407)
- Plasmid DNA (pDNA)
- Benzalkonium Chloride (BAK)
- Nuclease-free water
- Phosphate-Buffered Saline (PBS), pH 7.4

#### Procedure:

- Prepare Stock Solutions:
  - Dissolve the poloxamer in cold (4°C) nuclease-free water to the desired concentration (e.g., 75 mg/mL).
  - Dissolve BAK in nuclease-free water to create a stock solution (e.g., 3 mM).
  - Dilute pDNA in nuclease-free water to a final concentration (e.g., 5 mg/mL).
- Complex Formation:
  - In a sterile microcentrifuge tube, combine the poloxamer and BAK solutions at the desired ratio.



- Add the pDNA solution to the poloxamer/BAK mixture.
- Gently vortex the solution for 10-15 seconds.
- Incubation:
  - Incubate the mixture at 37°C for 30 minutes to allow for stable complex formation.[9]
- · Characterization:
  - The resulting nanoparticle suspension is now ready for characterization (See Section 2.0)
    or in vitro studies (See Section 3.0).

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} caption: Workflow for nanoparticle formulation by self-assembly.

## **Nanoprecipitation Method**

Nanoprecipitation is suitable for formulating nanoparticles from blends of polymers, such as poloxamer and poly(D,L-lactide-co-glycolide) (PLGA), a biodegradable polymer that can efficiently entrap genetic material.[10][11]

Protocol 1.2: Formulation of PLGA/Poloxamer Nanoparticles via Nanoprecipitation

#### Materials:

- PLGA
- Poloxamer 188
- Chitosan (low molecular weight)
- Plasmid DNA (pDNA)
- Acetone
- MilliQ water



Acetic Acid

#### Procedure:

- Prepare Organic Phase:
  - Dissolve PLGA in 2 mL of acetone.
- Prepare Aqueous Phase:
  - Prepare 5 mL of an acidified aqueous solution (0.5% v/v acetic acid in MilliQ water).
  - Dissolve chitosan and Poloxamer 188 in the aqueous phase.
- Nanoprecipitation:
  - Add the organic phase (PLGA/acetone) dropwise to the aqueous phase while homogenizing using a high-speed disperser (e.g., Ultra-Turrax®).
  - Continue homogenization for 5-10 minutes to facilitate solvent evaporation and nanoparticle formation.
- pDNA Loading:
  - Add the pDNA solution to the nanoparticle suspension and gently mix. The positively charged chitosan will interact with the negatively charged pDNA, facilitating its condensation on the nanoparticle surface.
- Purification:
  - Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unloaded pDNA and residual solvent.
  - Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS).
- Characterization:
  - The purified nanoparticles are ready for characterization and use.



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} caption: Nanoprecipitation workflow for PLGA/Poloxamer NPs.

## **Nanoparticle Characterization**

Proper characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Protocol 2.1: Particle Size and Zeta Potential Measurement

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.

#### Procedure:

- Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).
- Transfer the diluted sample to a disposable cuvette.
- Place the cuvette in the DLS/ELS instrument (e.g., Zetasizer).
- Set the instrument parameters (e.g., temperature, scattering angle at 90°).[9]
- Perform the measurement. For zeta potential, a specific folded capillary cell is typically used.
- Record the mean particle diameter, PDI, and zeta potential. Measurements should be performed in triplicate.

#### Protocol 2.2: Gene Encapsulation Efficiency

Method: This protocol determines the amount of pDNA successfully encapsulated within or bound to the nanoparticles. It involves separating the nanoparticles from the solution containing free, unencapsulated pDNA.



#### Procedure:

- Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
- Carefully collect the supernatant, which contains the unencapsulated pDNA.
- Measure the concentration of pDNA in the supernatant using a UV-Vis spectrophotometer at 260 nm or a fluorescent dye-based assay (e.g., PicoGreen).
- Calculate the Encapsulation Efficiency (EE%) using the following formula:

EE% = [(Total pDNA - Free pDNA in Supernatant) / Total pDNA] x 100

#### Protocol 2.3: Agarose Gel Retardation Assay

Method: This assay visually confirms the complexation of pDNA with the nanoparticles. When pDNA is successfully bound, its migration through an agarose gel under an electric field is retarded or completely inhibited.[9]

#### Procedure:

- Prepare a 1% (w/v) agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium bromide).
- Prepare nanoparticle formulations with varying weight ratios of polymer to pDNA.
- Load the samples into the wells of the agarose gel. Include a control of "naked" (uncomplexed) pDNA.
- Run the gel electrophoresis under standard conditions (e.g., 100 V for 30 minutes).
- Visualize the gel under a UV transilluminator. The absence of a pDNA band in the lanes with nanoparticles indicates successful complexation.

## **Summary of Typical Physicochemical Properties**



The following table summarizes typical quantitative data for poloxamer-based gene delivery nanoparticles found in the literature.

Formulation Type	Mean Diameter (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
Poloxamer CRL1005/BAK/p DNA	261 ± 0.2	-11.6 ± 0.9	Not Reported	[7]
Chitosan/Poloxa mer 188/PLGA	~200	Positive	~80%	[10]
PLGA/Poloxamer	Not Reported	Not Reported	30% - 45%	[11]
P407-PEI- K12/DNA	~150	Positive	Not Reported	[6]

### In Vitro Gene Transfection

This section provides a general protocol for transfecting cultured cells with the formulated poloxamer-based nanoparticles.

Protocol 3.1: Cell Transfection and Expression Analysis

#### Materials:

- Cultured mammalian cells (e.g., HeLa, HEK293)
- Complete cell culture medium (with 10% FBS)
- Serum-free cell culture medium
- Poloxamer/pDNA nanoparticles (carrying a reporter gene like GFP or Luciferase)
- 24-well cell culture plates

#### Procedure:



#### · Cell Seeding:

One day prior to transfection, seed the cells in a 24-well plate at a density of 1 x 10<sup>5</sup> cells per well to ensure they are in the logarithmic growth phase on the day of transfection.[9]
 [12]

#### Transfection:

- On the day of transfection, remove the complete medium from the wells.
- Wash the cells once with PBS.
- Replace the medium with serum-free medium containing the freshly prepared poloxamer/pDNA nanoparticles. The amount of nanoparticles should correspond to a specific amount of pDNA (e.g., 2.5 µg per well).[9][12]
- Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a 5% CO<sub>2</sub> incubator.[9]
  [10][12]

#### Post-Transfection:

- After the incubation period, remove the medium containing the nanoparticles.
- Add fresh complete medium (containing 10% FBS) to each well.
- Incubate the cells for an additional 24 to 48 hours to allow for gene expression.[10][12]
- Analysis of Gene Expression:
  - For GFP: Visualize the cells under a fluorescence microscope to observe green fluorescence, indicating successful transfection and protein expression.
  - For Luciferase: Lyse the cells using a suitable lysis reagent. Measure the luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol.[12]

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## **Proposed Mechanism of Gene Delivery**

The delivery of genetic material into a cell by a poloxamer-based nanoparticle involves several key steps, from cellular uptake to gene expression in the nucleus.

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- Cellular Uptake: The nanoparticles are internalized by the cell, typically through endocytosis.
- Endosomal Escape: Once inside an endosome, the nanoparticle must facilitate the escape of its genetic cargo into the cytoplasm. For formulations containing protonatable components like chitosan or PEI, this is often achieved via the "proton sponge" effect, which leads to endosomal rupture.[13]
- Nuclear Import: For plasmid DNA to be effective, it must be transported from the cytoplasm into the nucleus.
- Gene Expression: Inside the nucleus, the pDNA is transcribed into mRNA, which is then exported to the cytoplasm and translated into the therapeutic protein. If the cargo is mRNA, it can be directly translated in the cytoplasm.[14]

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